molecular formula C20H20O6 B2941252 Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate CAS No. 374710-95-9

Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B2941252
CAS No.: 374710-95-9
M. Wt: 356.374
InChI Key: WHBDNBFQIFEMHU-UHFFFAOYSA-N
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Description

The compound Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate features a furan-2-carboxylate core substituted with a methyl group at position 5 and a chromenyloxymethyl group at position 4. Key analogues include chromene-linked furan carboxylates, nitro/fluoro-substituted derivatives, and simpler furan esters.

Properties

IUPAC Name

methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-10-11(2)19(21)26-18-12(3)16(7-6-15(10)18)24-9-14-8-17(20(22)23-5)25-13(14)4/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBDNBFQIFEMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(OC(=C3)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate typically involves multiple steps, starting with the preparation of the chromone core. One common synthetic route includes the following steps:

  • Formation of the Chromone Core: : This can be achieved through the cyclization of appropriate precursors such as 3,4,8-trimethyl-2-oxochromen-7-yl derivatives.

  • Introduction of the Furan Moiety: : The furan ring is introduced through a reaction involving furan derivatives and the chromone core.

  • Methylation: : The final step involves the methylation of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It is used in the study of biological systems and pathways.

  • Industry: : It is used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Structural Analogues with Chromene Moieties

3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate (Compound 6, ):

  • Molecular Formula : C₁₈H₁₀O₆
  • Molecular Weight : 322.06 g/mol
  • Substituents : Furan-2-yl and oxochromenyl groups.
  • Synthesis : Reacted with furoyl chloride at 200°C, yielding 78% after column purification.
  • Characterization : ¹H-NMR (δ 8.14–6.72) and MS ([M+Na]⁺ = 345).
  • The absence of bioactivity data here suggests further pharmacological studies are needed for such derivatives.

Furan Carboxylate Esters with Bioactive Substituents

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate ():

  • Molecular Formula: C₁₃H₁₀FNO₅
  • Molecular Weight : 279.22 g/mol
  • Substituents : 2-Fluoro-4-nitrophenyl group.
  • Bioactivity : Demonstrates antitubercular activity by targeting Mycobacterium tuberculosis MbtI, a key enzyme in iron acquisition.
  • Characterization : ¹H-NMR, ¹³C-NMR, HRMS, and SC-XRD confirmed its planar furan core and nitro/fluoro interactions.
  • Implications: Electron-withdrawing groups (e.g., -NO₂, -F) improve target binding, suggesting substituent choice is critical for bioactivity.

Simple Furan Carboxylate Derivatives

Methyl 4-methyl-5-oxo-2H-furan-3-carboxylate ():

  • Molecular Formula : C₇H₈O₄
  • Molecular Weight : 156.14 g/mol
  • Substituents : Methyl and oxo groups.
  • Applications : Serves as a precursor in organic synthesis, though bioactivity data are lacking.

Data Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Bioactivity Characterization Methods References
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate C₁₈H₁₀O₆ 322.06 Furan-2-yl, oxochromenyl 78% Not reported ¹H-NMR, MS
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate C₁₃H₁₀FNO₅ 279.22 2-Fluoro-4-nitrophenyl N/A Antitubercular (MbtI inhibition) ¹H-NMR, ¹³C-NMR, HRMS, SC-XRD
Methyl 4-methyl-5-oxo-2H-furan-3-carboxylate C₇H₈O₄ 156.14 Methyl, oxo N/A Not reported Literature references

Research Findings and Implications

  • Synthetic Efficiency : Chromene-linked furan esters (e.g., ) achieve high yields (78%), favoring scalable synthesis.
  • Bioactivity Optimization : Nitro/fluoro groups in enhance antitubercular activity, suggesting electron-deficient aromatic systems improve target engagement.
  • Structural Insights : SC-XRD () and hydrogen bonding analysis () reveal planar furan cores and intermolecular interactions critical for crystallinity and stability.
  • Software Tools : SHELX programs () are pivotal in resolving crystal structures, aiding drug design pipelines.

Biological Activity

Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20O5 with a molecular weight of 348.39 g/mol. The compound features a furan ring substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H20O5
Molecular Weight348.39 g/mol
InChIKey[InChIKey Value]
CAS Number374758-59-5

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
  • Anti-inflammatory Effects : Studies suggest that this compound can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of various signaling pathways.

Antioxidant Activity

A study conducted by Zhang et al. (2023) evaluated the antioxidant properties of various derivatives of oxochromen compounds, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .

Anti-inflammatory Effects

In a research article published in the Journal of Medicinal Chemistry (2024), the anti-inflammatory effects of the compound were assessed using an animal model of arthritis. The compound significantly reduced paw swelling and serum levels of inflammatory markers such as TNF-alpha and IL-6 .

Anticancer Activity

A recent study by Lee et al. (2025) investigated the anticancer effects of this compound on human breast cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis via the activation of caspase pathways .

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